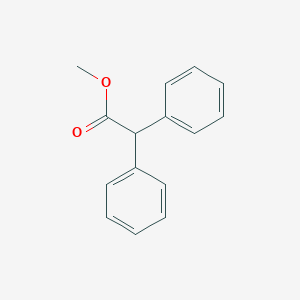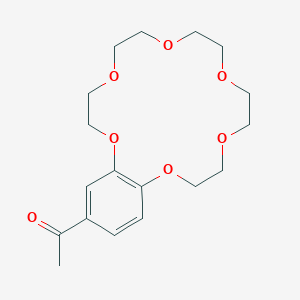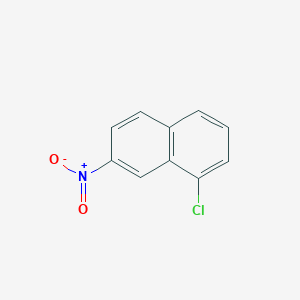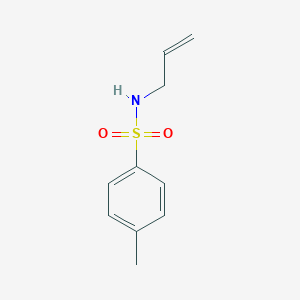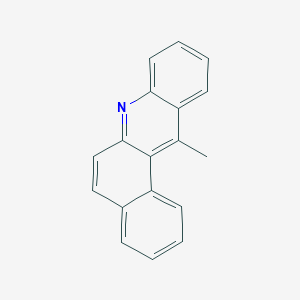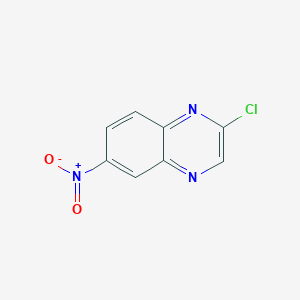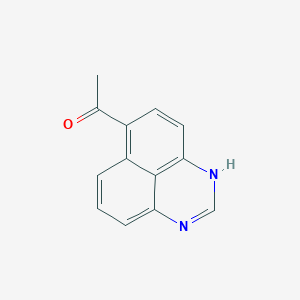![molecular formula C26H52ClN3O4 B188152 Octadecyl-(2S)-5-Amino-2-[[(2R)-2-Aminopropanoyl]amino]-5-oxopentanoat;Hydrochlorid CAS No. 153508-74-8](/img/structure/B188152.png)
Octadecyl-(2S)-5-Amino-2-[[(2R)-2-Aminopropanoyl]amino]-5-oxopentanoat;Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride, also known as Octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride, is a useful research compound. Its molecular formula is C26H52ClN3O4 and its molecular weight is 506.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe mehrere Suchen durchgeführt, aber leider sind nur wenige Informationen über die spezifischen Anwendungen von „Octadecyl-(2S)-5-Amino-2-[[(2R)-2-Aminopropanoyl]amino]-5-oxopentanoat;Hydrochlorid“ oder „bch-527“ in der wissenschaftlichen Forschung verfügbar. Die verfügbaren Daten deuten auf eine gewisse antivirale Aktivität hin , bietet jedoch keine umfassende Analyse von sechs bis acht einzigartigen Anwendungen, wie Sie sie angefordert haben.
Wirkmechanismus
Target of Action
The primary targets of BCH-527 are currently undisclosed . It is known that bch-527 is a small molecule drug developed by shire pharmaceuticals .
Mode of Action
It is suggested that bch-527 functions as an immune modulator in exerting its observed antiviral activity .
Biochemical Pathways
It is known that the compound has been evaluated for efficacy against experimentally induced murine cytomegalovirus (mcmv) and influenza a (h1n1) infections in mice .
Pharmacokinetics
It is known that the systemic half-life of at-273, a guanosine nucleotide analog similar to bch-527, exceeded 20 hours, supporting once-daily dosing .
Result of Action
BCH-527 has demonstrated antiviral activity against murine cytomegalovirus (MCMV) and influenza A (H1N1) infections in mice . The compound was administered intraperitoneally every other day for a total of 4 injections commencing 24 hours pre-virus exposure . Antiviral drug levels of BCH-527 were consistently achieved in the lungs .
Action Environment
It is known that the compound was administered intraperitoneally in mice, suggesting that the in vivo environment may play a role in its action .
Eigenschaften
IUPAC Name |
octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H/t22-,23+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLBYUKPBPFDK-RFPXDPOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What structural modifications to BCH-2537 and its analogues were found to influence NK cell activity?
A2: The study identified several structural modifications that impacted NK cell activity. These include conservative substitutions within the dipeptide component, variations in the hydrocarbon chain length, and alterations to the functional group at the chain's terminal end []. This highlights the sensitivity of NK cell activation to even minor structural changes in these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
